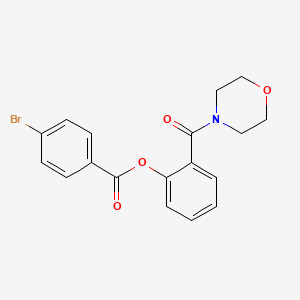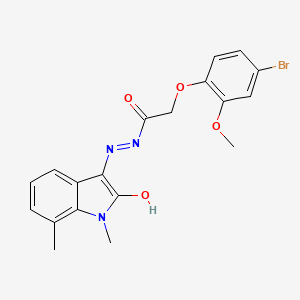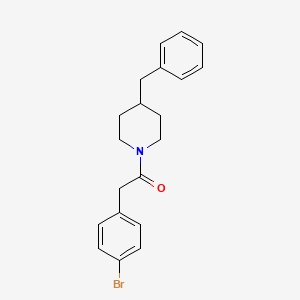![molecular formula C20H23BrN2O2 B3575202 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3575202.png)
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Overview
Description
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a synthetic organic compound known for its role in regulating protein synthesis. This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inactivate eukaryotic translation initiation factor 2-alpha (eIF2-α), which is crucial for cellular stress responses .
Preparation Methods
The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves multiple steps, typically starting with the preparation of 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with piperazine to form the piperazine derivative. The final step involves the acylation of the piperazine derivative with 2-phenylacetyl chloride under controlled conditions .
Chemical Reactions Analysis
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several scientific research applications:
Biochemistry: It is used as a chemical probe to study the regulation of protein synthesis and cellular stress responses by inactivating eIF2-α.
Pharmacology: This compound is investigated for its potential therapeutic applications in diseases related to protein synthesis dysregulation.
Medicinal Chemistry: Researchers explore its derivatives for potential drug development.
Mechanism of Action
The compound exerts its effects by inactivating eIF2-α through phosphorylation of the serine residue 51. This phosphorylation reduces overall protein synthesis, allowing cells to conserve resources and reprogram energy usage under stress conditions. The activation of protein kinase RNA-activated (PKR) kinase and nuclear factor-κB (NF-κB) pathways is also involved in its mechanism of action .
Comparison with Similar Compounds
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is unique due to its specific ability to inactivate eIF2-α. Similar compounds include:
1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate: Shares a similar core structure and also regulates protein synthesis.
2-Bromo-5-methoxybenzyl bromide: Used as an intermediate in the synthesis of various derivatives.
These compounds highlight the versatility and significance of the benzyl piperazine benzamide core structure in biochemical research.
Properties
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-19-8-7-18(21)14-17(19)15-22-9-11-23(12-10-22)20(24)13-16-5-3-2-4-6-16/h2-8,14H,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQCIZCVWKRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B3575122.png)
![N-[4-[3-[4-(thiophene-2-carbonylamino)phenoxy]phenoxy]phenyl]thiophene-2-carboxamide](/img/structure/B3575123.png)
![2-(4-methoxyphenyl)-N'~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}acetohydrazide](/img/structure/B3575131.png)


![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B3575143.png)
![4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B3575147.png)

![dimethyl 2-{[(2-nitrophenoxy)acetyl]amino}terephthalate](/img/structure/B3575174.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3575178.png)
![2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B3575187.png)

![1-{4-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE](/img/structure/B3575209.png)

